molecular formula C22H14BrN3O6 B3683504 (5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B3683504
M. Wt: 496.3 g/mol
InChI Key: QASBDONAYVWLNP-GZTJUZNOSA-N
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Description

(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a furan ring, all connected to a diazinane-2,4,6-trione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound using bromine or a brominating agent under controlled conditions.

    Synthesis of the nitrophenyl-furan intermediate: This step involves the nitration of a methylphenyl compound followed by the formation of the furan ring through cyclization reactions.

    Coupling of intermediates: The bromophenyl and nitrophenyl-furan intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.

    Formation of the diazinane-2,4,6-trione core: The final step involves the formation of the diazinane-2,4,6-trione core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biology, the compound may be used as a probe to study biological pathways and interactions. Its ability to undergo specific reactions can help in labeling and tracking biological molecules.

Medicine

In medicine, (5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione may have potential as a therapeutic agent. Its unique structure could be explored for activity against various diseases, including cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes or receptors, modulating their activity. The furan ring and diazinane-2,4,6-trione core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-Chlorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
  • (5E)-1-(3-Fluorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione lies in its bromophenyl group, which can undergo specific reactions that other halogenated compounds may not. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O6/c1-12-5-6-13(9-18(12)26(30)31)19-8-7-16(32-19)11-17-20(27)24-22(29)25(21(17)28)15-4-2-3-14(23)10-15/h2-11H,1H3,(H,24,27,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASBDONAYVWLNP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(3-Bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

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